molecular formula C17H12F2N6S B1458187 N,3-bis(3-fluorophenyl)-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 1795300-32-1

N,3-bis(3-fluorophenyl)-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B1458187
CAS No.: 1795300-32-1
M. Wt: 370.4 g/mol
InChI Key: KFKQPCZTDGLNFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,3-bis(3-fluorophenyl)-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a useful research compound. Its molecular formula is C17H12F2N6S and its molecular weight is 370.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds within the triazolopyrimidine family, similar to the one mentioned, have been synthesized and evaluated for their biological activities. For example, the synthesis of derivatives and their evaluation as potential inhibitors of enzymes like 15-lipoxygenase (15-LO) highlights the interest in these compounds for therapeutic purposes (Asghari et al., 2016). These studies are pivotal in identifying new drugs and understanding the chemical basis of their activity.

Antagonist Activities

Derivatives with a triazolo[4,5-d]pyrimidine scaffold have been prepared and tested for their antagonist activities, such as 5-HT2 and alpha 1 receptor antagonist activity, indicating the potential use of these compounds in treating conditions related to these receptors (Watanabe et al., 1992). This research points to the broader applicability of triazolopyrimidines in pharmacology.

Heterocyclic Systems Synthesis

Exploration into the synthesis of novel heterocyclic systems, such as [1,2,3]triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives, showcases the chemical versatility and potential for discovering new molecules with unique properties (Mozafari et al., 2016). These synthetic methodologies contribute to the expansion of chemical space for drug discovery and materials science.

Molecular Probes Development

The creation of molecular probes based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffolds for studying the A2A adenosine receptor demonstrates the use of such compounds in biomedical research (Kumar et al., 2011). These probes can help in understanding receptor biology and aiding in the development of new therapeutic agents.

Parallel Synthesis Techniques

The application of solution-phase parallel synthesis methods for rapidly generating 5-substituted 3,6-dihydro-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones illustrates the importance of efficient synthetic strategies in producing libraries of compounds for screening and further evaluation (Sun et al., 2011). Such techniques are crucial for accelerating the pace of chemical research and drug discovery.

Properties

IUPAC Name

N,3-bis(3-fluorophenyl)-5-methylsulfanyltriazolo[4,5-d]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N6S/c1-26-17-21-15(20-12-6-2-4-10(18)8-12)14-16(22-17)25(24-23-14)13-7-3-5-11(19)9-13/h2-9H,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKQPCZTDGLNFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C2C(=N1)N(N=N2)C3=CC(=CC=C3)F)NC4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,3-bis(3-fluorophenyl)-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Reactant of Route 2
Reactant of Route 2
N,3-bis(3-fluorophenyl)-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Reactant of Route 3
Reactant of Route 3
N,3-bis(3-fluorophenyl)-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Reactant of Route 4
Reactant of Route 4
N,3-bis(3-fluorophenyl)-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Reactant of Route 5
Reactant of Route 5
N,3-bis(3-fluorophenyl)-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Reactant of Route 6
Reactant of Route 6
N,3-bis(3-fluorophenyl)-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.